(2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Overview
Description
1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline is an organic compound characterized by its unique structure, which includes a dibromo-substituted cyclopropyl group attached to a tetrahydroquinoline moiety
Preparation Methods
The synthesis of (2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multiple steps. One common method includes the reaction of 1-methylcyclopropyl ketone with bromine to introduce the dibromo substituents. This intermediate is then reacted with tetrahydroquinoline under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions, leading to a variety of derivatives with different properties.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-substituted cyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tetrahydroquinoline moiety may also interact with various biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar compounds to (2,2-dibromo-1-methylcyclopropyl)(3,4-dihydroquinolin-1(2H)-yl)methanone include:
1,2-Dibromoethane: Known for its use in organic synthesis and as a fumigant.
1,2-Dibromopropane: Used in organic synthesis and as an intermediate in the production of other chemicals.
(2,2-Dibromo-1-methylcyclopropyl)benzene: A related compound with similar structural features but different applications.
The uniqueness of this compound lies in its combination of a dibromo-substituted cyclopropyl group with a tetrahydroquinoline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,2-dibromo-1-methylcyclopropyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO/c1-13(9-14(13,15)16)12(18)17-8-4-6-10-5-2-3-7-11(10)17/h2-3,5,7H,4,6,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWGTJOISZIENC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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